molecular formula C12H25NO2Si B053284 Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 123387-66-6

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No.: B053284
CAS No.: 123387-66-6
M. Wt: 243.42 g/mol
InChI Key: HJGAXMDEXCEYGL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyrrolidine derivative, while substitution reactions could produce a variety of substituted pyrrolidine compounds .

Scientific Research Applications

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The tert-butyl and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyrrolidine ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
  • Tert-butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

Tert-butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate is unique due to the presence of both tert-butyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties can enhance the compound’s stability and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-trimethylsilylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h10H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGAXMDEXCEYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438617
Record name tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123387-66-6
Record name tert-Butyl 2-(trimethylsilyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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